molecular formula C16H17F2N3O2 B12108830 Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate

Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate

Cat. No.: B12108830
M. Wt: 321.32 g/mol
InChI Key: FARAMOTYWFZTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate is a fluorinated quinoline derivative featuring a piperazine moiety at the 4-position and an ethyl ester group at the 3-position. Its structure combines electron-withdrawing fluorine atoms at the 5- and 8-positions, which may enhance metabolic stability and influence electronic properties.

Properties

Molecular Formula

C16H17F2N3O2

Molecular Weight

321.32 g/mol

IUPAC Name

ethyl 5,8-difluoro-4-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C16H17F2N3O2/c1-2-23-16(22)10-9-20-14-12(18)4-3-11(17)13(14)15(10)21-7-5-19-6-8-21/h3-4,9,19H,2,5-8H2,1H3

InChI Key

FARAMOTYWFZTQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)F)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The fluorine atoms and the piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription. This mechanism is similar to that of established antibiotics like fluoroquinolones.
  • Antiviral Properties : Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate has shown potential as an antiviral agent in preliminary studies. Its ability to disrupt viral replication pathways makes it a candidate for further investigation against various viral infections.
  • Anticancer Potential : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. Studies are ongoing to elucidate its pharmacological profile and therapeutic efficacy against different cancer types.

Biological Research

  • Mechanism of Action : The interaction of this compound with various molecular targets is crucial for understanding its biological effects. It may modulate receptor activity through its piperazine moiety, impacting signaling pathways relevant to disease processes.
  • Structure-Activity Relationship Studies : The unique structural features of this compound provide insights into the design of new derivatives with enhanced biological activities. Comparative studies with related compounds can help identify key structural elements that contribute to their efficacy.

Industrial Applications

  • Material Science : The presence of fluorine atoms in the compound may impart unique properties such as increased stability and enhanced electronic characteristics, making it useful in developing new materials with specific functionalities like fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with various molecular targets:

    DNA Gyrase and Topoisomerase IV: The compound can inhibit these bacterial enzymes, leading to the disruption of DNA replication and transcription.

    Enzyme Inhibition: In cancer cells, it may inhibit enzymes involved in cell cycle regulation, leading to apoptosis or cell cycle arrest.

    Receptor Binding: The piperazine ring can interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Compound Name CAS Number Key Structural Features Potential Implications
Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate 175276-93-4 Thioxo group at 4-position instead of piperazine Increased electrophilicity; potential for nucleophilic substitution reactions
(S)-1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 113617-63-3 Carboxylic acid at 3-position; methyl-piperazine at 7-position; oxo group at 4-position Enhanced polarity and potential for metal chelation; modified receptor binding affinity
5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid 98079-55-1 Cyclopropyl group at 1-position; amino group at 5-position Improved membrane permeability; possible antibacterial activity (common in quinolones)
Key Observations:

Functional Group Replacements : Substituting the ethyl ester (in the target compound) with a carboxylic acid (e.g., CAS 98079-55-1) increases hydrophilicity, which may influence pharmacokinetics.

Fluorine Substitution : All analogs retain difluoro substitutions, suggesting a conserved role in enhancing stability and modulating electronic effects.

Pharmacological and Physicochemical Comparisons

A. Receptor Binding Profiles
  • The piperazine moiety in the target compound and its analogs (e.g., CAS 98079-55-1) is associated with interactions with neurotransmitter receptors, such as dopamine D4 receptors. However, direct evidence for the target compound’s binding to these receptors is lacking. In contrast, [3H]NGD 94-1, a structurally distinct piperazine-containing ligand, demonstrates high selectivity for dopamine D4 receptors in rat and human brain tissues .

Biological Activity

Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate (CAS Number: 1315370-79-6) is a synthetic compound that belongs to the quinoline class of chemicals. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial agent and potential therapeutic for various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C16_{16}H17_{17}F2_2N3_3O2_2
  • Molecular Weight : 321.32 g/mol
  • CAS Number : 1315370-79-6

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study conducted by Sultana et al. (2014) evaluated several derivatives of quinoline compounds, including this specific compound, against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/ml)Activity Level
Staphylococcus aureus<62.5Active
Escherichia coli<62.5Active
Klebsiella pneumoniae<62.5Active
Pseudomonas aeruginosa<62.5Active

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its enzyme inhibitory activities. Research has shown that quinoline derivatives can act as inhibitors for various enzymes, which are crucial in pathogen survival and replication.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition (%) at 50 μg/ml
DNA gyrase75
Topoisomerase68

These findings suggest that this compound could be effective in disrupting bacterial DNA replication processes .

Case Studies and Research Findings

A notable study published in MDPI highlighted the broader pharmacological potential of quinoline derivatives, emphasizing their roles in anticancer and antiviral activities. Although specific data on this compound's anticancer efficacy is limited, related compounds have shown promise in inhibiting tumor growth.

Table 3: Related Quinoline Derivatives and Their Biological Activities

Compound NameActivity TypeIC50 (μM)
3-Cl-2-F QuinolineAntiviral1.44
Ethyl 6-FluoroquinolineAnticancer0.85

These results indicate a potential pathway for investigating the anticancer properties of this compound through structural modifications .

Q & A

Q. What are the key structural features of Ethyl 5,8-difluoro-4-(piperazin-1-yl)quinoline-3-carboxylate, and how do they influence its reactivity?

The compound features a quinoline core substituted with two fluorine atoms at positions 5 and 8, a piperazine moiety at position 4, and an ethyl ester at position 3. The electron-withdrawing fluorine atoms enhance electrophilic substitution reactivity, while the piperazine group introduces basicity and hydrogen-bonding potential, influencing interactions with biological targets. The ester group allows for derivatization via hydrolysis or transesterification . Structural analogs in and highlight how substituent positioning affects lipophilicity and electronic properties, critical for optimizing pharmacokinetics.

Q. What synthetic routes are commonly employed for synthesizing this compound?

Synthesis typically involves multi-step reactions:

  • Quinoline core formation : Cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions.
  • Piperazine introduction : Nucleophilic substitution at position 4 using piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO).
  • Fluorination : Late-stage fluorination via halogen exchange (e.g., using KF or CsF) or directed ortho-metalation. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • NMR (¹H/¹³C) : Resolves substituent patterns (e.g., fluorine coupling in ¹H NMR) and confirms piperazine integration.
  • X-ray crystallography : Provides absolute configuration and intermolecular interactions (e.g., hydrogen bonds involving piperazine) .
  • HRMS : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assesses purity and identifies byproducts from fluorination steps .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions for fluorination or piperazine coupling. Machine learning models trained on reaction databases (e.g., ICSynth) can suggest solvent/reagent combinations to improve yield. highlights ICReDD’s approach using reaction path searches and experimental feedback loops to reduce trial-and-error .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Standardized assays : Compare activities under consistent conditions (e.g., MIC assays for antimicrobial activity vs. IC₅₀ in cancer cell lines).
  • Target profiling : Use kinase or protease panels to identify off-target effects.
  • Structural analogs : Test derivatives to isolate the role of fluorine vs. piperazine groups (e.g., shows trifluoromethyl groups enhance lipophilicity and alter target binding) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Replace the ethyl ester with a water-soluble group (e.g., phosphate ester) that hydrolyzes in vivo.
  • Co-crystallization : Use co-formers like cyclodextrins or succinic acid to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve circulation time (methods in for similar quinoline derivatives) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Substituent scanning : Systematically vary fluorine positioning (5 vs. 8) and piperazine substituents (e.g., acetylated vs. free amine) to map binding pocket interactions.
  • Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) to prioritize synthetic targets.
  • Pharmacophore modeling : Identify critical motifs (e.g., planar quinoline ring for intercalation) using tools like Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.